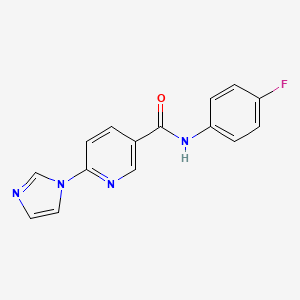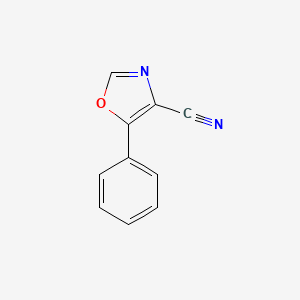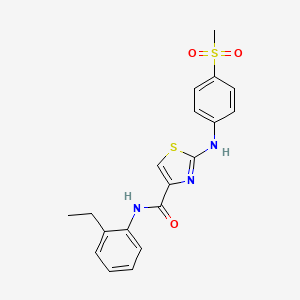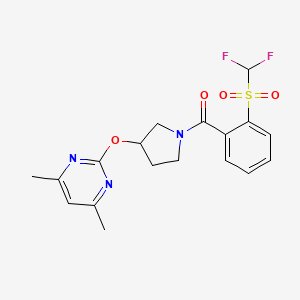
N-(4-fluorofenil)-6-(1H-imidazol-1-il)nicotinamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is a useful research compound. Its molecular formula is C15H11FN4O and its molecular weight is 282.278. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- NfCYP51 es una enzima esencial en la vía de biosíntesis de esteroles de Naegleria fowleri, una ameba que infecta el cerebro. Inhibir esta enzima podría conducir a nuevos fármacos antifúngicos para tratar infecciones causadas por este patógeno .
Actividad Antifúngica
Síntesis Regiocontrolada de Imidazoles
En resumen, NfCYP51 representa un objetivo prometedor para el desarrollo de fármacos antifúngicos, particularmente contra infecciones por N. fowleri. Sus conocimientos estructurales y su potencial de penetración cerebral lo convierten en un área de investigación emocionante. Los investigadores continúan explorando sus aplicaciones en la lucha contra las enfermedades relacionadas con el cerebro. 🌟
Mecanismo De Acción
Target of Action
The primary target of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is an essential enzyme in Naegleria fowleri, sterol 14-demethylase (NfCYP51) . This enzyme plays a crucial role in the survival and proliferation of Naegleria fowleri, a free-living amoeba that can cause primary amoebic meningoencephalitis in humans .
Mode of Action
N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide interacts with its target, NfCYP51, by inhibiting its function . The inhibition of NfCYP51 disrupts the normal functioning of Naegleria fowleri, leading to its death .
Biochemical Pathways
The inhibition of NfCYP51 by N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide affects the sterol biosynthesis pathway in Naegleria fowleri . Sterol 14-demethylase is a key enzyme in this pathway, and its inhibition disrupts the production of essential sterols, leading to detrimental effects on the amoeba .
Pharmacokinetics
It has been observed that compounds similar to n-(4-fluorophenyl)-6-(1h-imidazol-1-yl)nicotinamide are readily taken up into the brain . This suggests that N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide may have good bioavailability and could potentially cross the blood-brain barrier, which is crucial for treating brain infections like primary amoebic meningoencephalitis .
Result of Action
The result of the action of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is the death of Naegleria fowleri due to the disruption of essential biochemical pathways . This leads to the potential eradication of the infection in the host.
Análisis Bioquímico
Biochemical Properties
N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with the enzyme sterol 14-demethylase (CYP51), which is crucial in the biosynthesis of sterols. This interaction inhibits the enzyme’s activity, leading to disruptions in sterol biosynthesis . Additionally, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide has been shown to bind to other proteins involved in cellular signaling pathways, affecting their function and downstream effects.
Cellular Effects
N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. The compound also affects gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of sterol 14-demethylase (CYP51), inhibiting its activity and preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the biosynthesis of sterols, leading to alterations in membrane structure and function. Additionally, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can bind to transcription factors, modulating their activity and resulting in changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific conditions such as exposure to light or extreme pH levels. Long-term studies have shown that prolonged exposure to N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can lead to sustained alterations in cellular function, including changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function, while higher doses can lead to significant disruptions in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can exhibit toxic effects, including cell death and tissue damage .
Metabolic Pathways
N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit the activity of sterol 14-demethylase (CYP51), leading to disruptions in sterol biosynthesis and alterations in metabolic pathways related to lipid metabolism . Additionally, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can affect the activity of other enzymes involved in cellular metabolism, resulting in changes in metabolite levels and metabolic flux.
Transport and Distribution
Within cells and tissues, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is transported and distributed through interactions with transporters and binding proteins. The compound has been shown to bind to specific transporters that facilitate its uptake into cells and its distribution to various cellular compartments . Additionally, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can interact with binding proteins that regulate its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize to the endoplasmic reticulum, where it interacts with sterol 14-demethylase (CYP51) and other enzymes involved in lipid metabolism . Additionally, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can be targeted to other subcellular compartments through specific signaling sequences and modifications.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-6-imidazol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O/c16-12-2-4-13(5-3-12)19-15(21)11-1-6-14(18-9-11)20-8-7-17-10-20/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCYMFDPMJFNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C(C=C2)N3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2510021.png)
![(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile](/img/structure/B2510022.png)
![1'-(2-(3,4-dimethoxyphenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2510023.png)

![2-methyl-4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2510029.png)

![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide](/img/structure/B2510033.png)
![N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2510034.png)
![N'-thieno[2,3-d]pyrimidin-4-yl-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide](/img/structure/B2510035.png)

![7-Methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione](/img/structure/B2510039.png)
![(E)-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B2510040.png)


